molecular formula C10H12N4O2 B10915852 N-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide

N-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10915852
M. Wt: 220.23 g/mol
InChI Key: DJBDFLPAGWCJBX-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that contains both pyrazole and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of 1-ethyl-1H-pyrazole-3-carboxylic acid with 5-methyl-1,2-oxazole-3-amine under dehydrating conditions. This reaction can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyrazole or oxazole derivatives.

Scientific Research Applications

N-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide
  • N-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide
  • N-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

N-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole and oxazole rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

N-(1-ethylpyrazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C10H12N4O2/c1-3-14-5-4-9(12-14)11-10(15)8-6-7(2)16-13-8/h4-6H,3H2,1-2H3,(H,11,12,15)

InChI Key

DJBDFLPAGWCJBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NC(=O)C2=NOC(=C2)C

Origin of Product

United States

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